molecular formula C10H8F2N4O2 B12246349 1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea

1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea

Cat. No.: B12246349
M. Wt: 254.19 g/mol
InChI Key: PSUUJKJNJFHYSB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea is a synthetic organic compound that features a urea linkage between a difluorophenyl group and a methyl-oxadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Coupling with Difluorophenyl Isocyanate: The oxadiazole derivative is then reacted with 2,6-difluorophenyl isocyanate to form the urea linkage. This reaction is usually carried out in an inert solvent like dichloromethane or toluene, under mild heating.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(1,2,4-oxadiazol-3-yl)urea
  • 1-(2,6-Difluorophenyl)-3-(4-methyl-1,3,4-oxadiazol-2-yl)urea

Uniqueness

1-(2,6-Difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea is unique due to the specific positioning of the oxadiazole ring and the difluorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8F2N4O2

Molecular Weight

254.19 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)urea

InChI

InChI=1S/C10H8F2N4O2/c1-5-9(16-18-15-5)14-10(17)13-8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H2,13,14,16,17)

InChI Key

PSUUJKJNJFHYSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

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